9-Hydroxymethyl-10-methylanthracene

Übersicht

Beschreibung

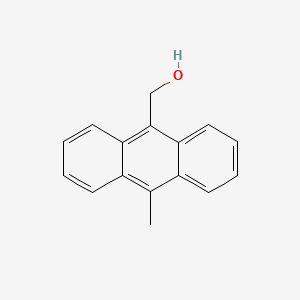

9-Hydroxymethyl-10-methylanthracene is an organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their unique structural properties and applications in various fields. The compound features a hydroxymethyl group at the 9th position and a methyl group at the 10th position on the anthracene ring, contributing to its distinct chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxymethyl-10-methylanthracene typically involves the functionalization of anthracene derivatives. One common method is the Friedel-Crafts alkylation, where anthracene is reacted with formaldehyde and a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled temperature and pressure to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the hydroxymethyl group is converted to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form 9-methyl-10-methylanthracene using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents like halogens or nitro groups are introduced using reagents like halogens (chlorine, bromine) or nitrating mixtures.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 9-Carboxy-10-methylanthracene.

Reduction: 9-Methyl-10-methylanthracene.

Substitution: 9-Halogenated-10-methylanthracene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

1. Model Compound for Reactivity Studies

9-Hydroxymethyl-10-methylanthracene serves as a model compound for studying the reactivity and mutagenicity of polycyclic aromatic hydrocarbons (PAHs). Its ability to form reactive metabolites allows researchers to investigate mechanisms of mutagenesis, which is critical for understanding the carcinogenic potential of similar compounds.

2. Synthesis and Derivatization

The compound is utilized as a building block for synthesizing other anthracene derivatives. Its hydroxymethyl and methyl groups can be modified through various chemical reactions, including oxidation, reduction, and substitution, enabling the creation of new materials with tailored properties.

3. Interaction Studies with Biological Macromolecules

Research has shown that this compound interacts significantly with DNA and proteins. These interactions can lead to covalent binding, which may alter normal cellular functions and contribute to mutagenesis. Such studies are crucial for understanding how PAHs can affect genetic material and cellular integrity .

Biological Research Applications

1. Mutagenicity Studies

The compound exhibits mutagenic properties due to its capacity to form electrophilic metabolites that can interact with DNA. Studies have demonstrated that metabolic activation of this compound leads to the formation of mutagenic sulfuric acid esters, which can induce mutations in bacterial strains such as Salmonella typhimurium .

2. Toxicological Assessments

Toxicological assessments have been conducted to evaluate the health effects associated with exposure to this compound. These studies are essential for understanding the potential risks posed by this compound in environmental contexts, especially considering its presence in urban air pollution and wood smoke emissions .

Comparative Analysis with Related Compounds

To provide a clearer understanding of the unique properties of this compound, a comparison with structurally related compounds is presented below:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 9-Methylanthracene | Methyl group at position 9 | Weakly carcinogenic |

| 9,10-Dimethylanthracene | Methyl groups at positions 9 and 10 | Moderate carcinogenicity |

| 1-Hydroxymethylpyrene | Hydroxymethyl group at position 1 | Known mutagenic properties |

| Anthracene | Base structure without substituents | Non-carcinogenic |

| This compound | Hydroxymethyl at position 9, methyl at position 10 | Exhibits significant mutagenic potential |

Case Studies

Several case studies have highlighted the applications of this compound in research:

- Study on Metabolic Activation : Research demonstrated that metabolic activation of this compound leads to the formation of reactive intermediates capable of binding to DNA, thus providing insights into its mutagenic mechanisms .

- Environmental Impact Assessment : Investigations into the emission factors of polycyclic aromatic hydrocarbons revealed that compounds like this compound contribute to air pollution and pose health risks due to their mutagenic properties .

Wirkmechanismus

The mechanism of action of 9-Hydroxymethyl-10-methylanthracene involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to potential anticancer effects. Additionally, its ability to generate reactive oxygen species upon photoactivation makes it a valuable photosensitizer in photodynamic therapy, where it induces cell death in targeted tissues.

Vergleich Mit ähnlichen Verbindungen

9-Methylanthracene: Lacks the hydroxymethyl group, resulting in different reactivity and applications.

10-Methylanthracene: Similar structure but without the hydroxymethyl group, affecting its chemical behavior.

9-Hydroxyanthracene: Contains a hydroxyl group instead of a hydroxymethyl group, leading to variations in its chemical properties.

Uniqueness: 9-Hydroxymethyl-10-methylanthracene is unique due to the presence of both hydroxymethyl and methyl groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its role as a photosensitizer highlight its versatility compared to similar compounds.

Biologische Aktivität

9-Hydroxymethyl-10-methylanthracene (9-HM-10-MA) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its biological activity, particularly its mutagenic and carcinogenic potential. This compound is a derivative of anthracene, which is known for its environmental persistence and toxicity. Understanding the biological activity of 9-HM-10-MA is crucial for assessing its risks to human health and the environment.

- Chemical Formula : C15H12O

- Molecular Weight : 220.26 g/mol

- CAS Number : 71339-55-4

Mutagenicity and Carcinogenicity

Studies have demonstrated that 9-HM-10-MA exhibits mutagenic properties. For instance, research involving Salmonella typhimurium strains TA98 and TA100 indicated that various hydroxymethylated PAHs, including 9-HM-10-MA, are capable of inducing mutations. The compound was found to form electrophilic sulfuric acid esters upon metabolic activation, which are implicated in mutagenic activity .

Table 1: Mutagenicity of Hydroxymethylated PAHs

| Compound | Mutagenicity (S. typhimurium) | Reference |

|---|---|---|

| This compound | Positive | |

| 1-Hydroxymethylpyrene | Positive | |

| 6-Hydroxymethylbenzo[a]pyrene | Positive |

Toxicokinetics

The toxicokinetics of 9-HM-10-MA involves its absorption, distribution, metabolism, and excretion (ADME). Studies indicate that this compound can undergo metabolic transformations leading to the formation of reactive metabolites that can interact with cellular macromolecules, potentially leading to toxic effects .

Case Study 1: Environmental Impact

Research on the environmental impact of PAHs has highlighted the persistence of compounds like 9-HM-10-MA in various ecosystems. A study evaluating emission factors for PAHs from industrial sources found significant levels of hydroxymethylated PAHs in ambient air samples, raising concerns about their long-term ecological effects .

Case Study 2: Human Health Risk Assessment

A risk assessment conducted by the IARC indicated that exposure to certain PAHs, including derivatives like 9-HM-10-MA, could be linked to increased cancer risk. The assessment emphasized the need for further studies to elucidate the mechanisms by which these compounds exert their carcinogenic effects .

Eigenschaften

IUPAC Name |

(10-methylanthracen-9-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-11-12-6-2-4-8-14(12)16(10-17)15-9-5-3-7-13(11)15/h2-9,17H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJAEVGPROJHIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80221534 | |

| Record name | 9-Hydroxymethyl-10-methylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71339-55-4 | |

| Record name | 9-Hydroxymethyl-10-methylanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071339554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Hydroxymethyl-10-methylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Hydroxymethyl-10-methylanthracene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6NRA6AZH6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.